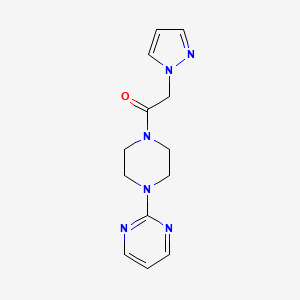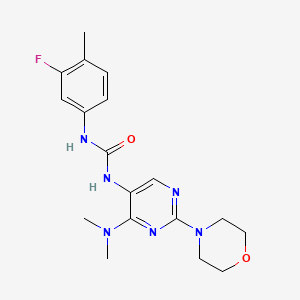
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrimidine ring substituted with dimethylamino and morpholino groups, as well as a urea linkage connected to a fluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceutical agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrimidine Core: : The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine. This step often requires a base such as sodium hydride (NaH) and an organic solvent like dimethylformamide (DMF).
-
Introduction of the Morpholino Group: : The morpholino group can be introduced via nucleophilic substitution, where the intermediate pyrimidine compound reacts with morpholine under reflux conditions in a polar aprotic solvent.
-
Urea Formation: : The final step involves the reaction of the substituted pyrimidine with 3-fluoro-4-methylphenyl isocyanate to form the urea linkage. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the functional groups, potentially reducing the urea linkage to an amine.
Substitution: The aromatic fluorine can be substituted via nucleophilic aromatic substitution (SNAr) reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, sodium borohydride (NaBH₄), ethanol (EtOH)
Substitution: Sodium hydride (NaH), DMF, DCM
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(4-fluorophenyl)urea
- 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
Uniqueness
Compared to similar compounds, 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity for molecular targets. The presence of the fluorine atom and the methyl group can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O2/c1-12-4-5-13(10-14(12)19)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNRGUHFXSZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
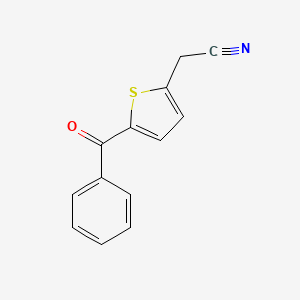
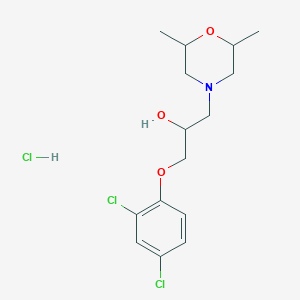

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2612311.png)
![3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)
![7-(4-Benzylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612314.png)

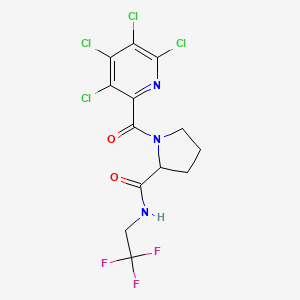
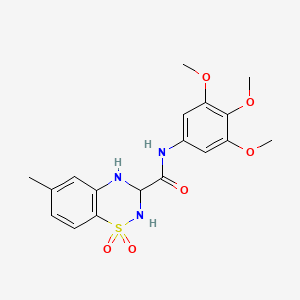
![5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2612321.png)
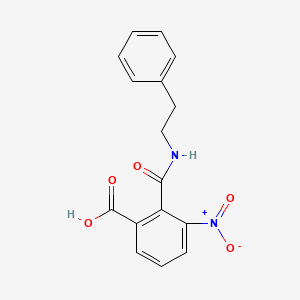
![3-({4-[(Thiophen-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2612326.png)
![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)
